2-ACETAMIDO-6-FORMYLPTERIDIN-4-ONE
Overview
Description
This compound is notable for its role as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells . It is a degradation product of folic acid and serves as a precursor in the synthesis of 2’-hydroxy-7,8-dihydrofolate, a metabolite associated with para-aminosalicylic acid in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-6-formylpterin is synthesized through a reductive amination reaction, where folic acid undergoes a series of chemical transformations. The formyl groups generated in this process can be subsequently acetylated or alkylated, resulting in the formation of stable compounds with diverse properties .
Industrial Production Methods: The industrial production of Acetyl-6-formylpterin involves the controlled synthesis of folic acid derivatives under specific reaction conditions. The compound is typically produced in high purity (≥95%) and is available in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: Acetyl-6-formylpterin undergoes several types of chemical reactions, including:
Reductive Amination: This reaction generates formyl groups that can be acetylated or alkylated.
Oxidation and Reduction: The compound can participate in redox reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Reductive Amination: Typically involves the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products: The major products formed from these reactions include various acetylated or alkylated derivatives of Acetyl-6-formylpterin, which exhibit diverse chemical and biological properties .
Scientific Research Applications
Acetyl-6-formylpterin has a wide range of scientific research applications, including:
Mechanism of Action
Acetyl-6-formylpterin exerts its effects by interacting with MR1 antigens presented on MAIT cells. It dose-dependently increases the surface expression of MR1 in cells overexpressing MR1 following incubation with Escherichia coli but does not activate MAIT cells when used at specific concentrations . This interaction plays a role in the regulation of immune responses and other biological processes .
Comparison with Similar Compounds
- 2-Acetamido-4-oxopteridine-6-carboxaldehyde
- 2-Acetamido-6-formylpteridin-4(3H)-one
- 2-Acetylamino-4-hydroxy-6-formylpteridine
- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide
- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide
Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its role as a degradation product of folic acid. Its ability to undergo reductive amination and subsequent acetylation or alkylation reactions further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCPKAHJKOGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299390 | |
Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29769-49-1 | |
Record name | NSC129965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?
A1: 2-Acetylamino-4-hydroxy-6-formylpteridine serves as a crucial intermediate in a specific synthetic route for folic acid [, ]. This method utilizes a penultimate amide bond formation between this compound and dimethyl L-glutamate to achieve the synthesis [].
Q2: Are there challenges associated with using 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?
A2: Yes, the research highlights challenges related to the low solubility of 2-acetylamino-4-hydroxy-6-formylpteridine and similar pteridine derivatives in organic solvents []. This characteristic makes purification using standard techniques like flash chromatography difficult, ultimately leading to lower overall yields [].
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